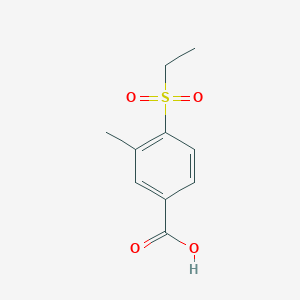
2-Fluoro-6-(trifluoromethyl)isonicotinic acid
Vue d'ensemble
Description
2-Fluoro-6-(trifluoromethyl)isonicotinic acid is a derivative of isonicotinic acid . Isonicotinic acid or pyridine-4-carboxylic acid is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Molecular Structure Analysis
The molecular formula of 2-Fluoro-6-(trifluoromethyl)isonicotinic acid is C7H3F4NO2 . The molecular weight is 209.1 . The IUPAC Standard InChI is InChI=1S/C7H3F4NO2/c8-4-3-1-2-6(13)14/h1-3H,(H,13,14) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-6-(trifluoromethyl)isonicotinic acid include a melting point of 217-223℃ and a predicted boiling point of 338.9±42.0 °C . The compound has a predicted density of 1.484±0.06 g/cm3 . It is slightly soluble in water .Applications De Recherche Scientifique
Environmental Biodegradability and Toxicity
Fluorinated compounds, including perfluoroalkyl and polyfluoroalkyl substances (PFAS), are known for their persistence and potential toxic effects in the environment. Studies reveal the environmental biodegradability and microbial degradation pathways of these compounds, emphasizing the need for understanding their fate and effects due to their ubiquitous presence and regulatory concerns (Liu & Avendaño, 2013). Moreover, the transition to fluorinated alternatives aims to mitigate environmental and health risks associated with long-chain PFAS, highlighting the ongoing industrial efforts to find safer replacements (Wang et al., 2013).
Analytical and Monitoring Techniques
Advancements in analytical methods allow for the detection and characterization of novel fluorinated compounds in the environment, including water and biological samples. This is crucial for monitoring their distribution, understanding their environmental impact, and aiding in the development of regulation and remediation strategies (Munoz et al., 2019).
Chemical Synthesis and Material Science
The unique properties of fluorinated compounds, such as chemical and thermal stability, make them valuable in various applications, including material science and organic synthesis. Research highlights the utility of fluoroalkylation reactions in aqueous media, demonstrating the potential for developing environment-friendly chemical processes and materials (Song et al., 2018).
Advanced Applications in Liquid Crystals and Agrochemicals
Fluorinated compounds contribute significantly to the development of liquid crystals and agrochemicals, showcasing their versatility in creating materials with desired properties and enhancing agricultural productivity. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical characteristics, leading to applications in displays, textiles, and effective pest management strategies (Hird, 2007); (Wang, Song, & Wang, 2021).
Safety And Hazards
Propriétés
IUPAC Name |
2-fluoro-6-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-5-2-3(6(13)14)1-4(12-5)7(9,10)11/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDURNUDTAZLSJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-(trifluoromethyl)isonicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



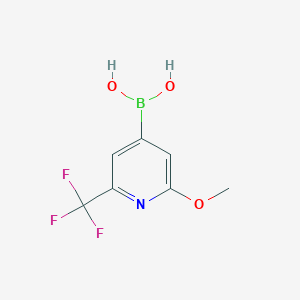

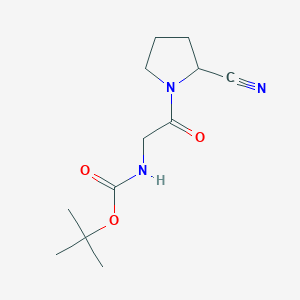
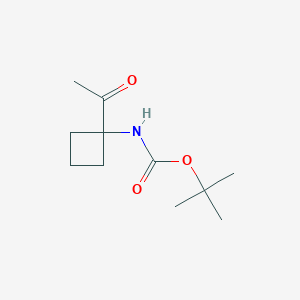





![2-(((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)isoindoline-1,3-dione](/img/structure/B1403263.png)
![Tert-butyl 1-(((benzyloxy)carbonyl)amino)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1403265.png)
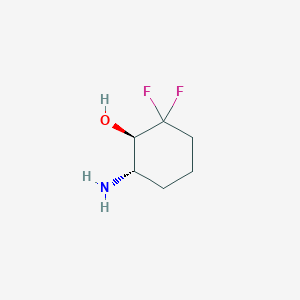
![(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B1403267.png)
